An In-depth Technical Guide to the Chemical Properties of Boc-D-Chg-OH
An In-depth Technical Guide to the Chemical Properties of Boc-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-Butoxycarbonyl-D-cyclohexylglycine, commonly referred to as Boc-D-Chg-OH. This non-proteinogenic amino acid is a valuable building block in peptide synthesis and drug discovery, prized for its ability to introduce conformational constraints and enhance the lipophilicity of peptides. This document details its physicochemical characteristics, provides experimental protocols for its use, and outlines its spectroscopic profile.
Core Chemical and Physical Properties
Boc-D-Chg-OH is a white to off-white crystalline powder. Its bulky cyclohexyl side chain and the acid-labile Boc protecting group make it a unique and versatile reagent in synthetic organic chemistry.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| CAS Number | 70491-05-3 | [1] |
| Appearance | White to off-white powder or lumps | [1] |
| Melting Point | 75 °C (lit.) | [3] |
| Optical Rotation | [α]²⁰D = -12.3 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 98% | [2] |
| Predicted pKa | 4.01 ± 0.10 | [3] |
| Predicted Boiling Point | 407.9 ± 28.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.111 ± 0.06 g/cm³ | [3] |
Synonyms: (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, N-Boc-D-cyclohexylglycine, Boc-D-cyclohexyl-glycine, Boc-D-alpha-cyclohexylglycine.[3][4]
Solubility
Boc-D-Chg-OH exhibits solubility in a range of organic solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane (B109758) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
Qualitative data from supplier information.[3]
Synthesis and Purification
The synthesis of Boc-D-Chg-OH is typically achieved through the N-protection of D-cyclohexylglycine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.
Experimental Protocol: Synthesis of Boc-D-Chg-OH
Materials:
-
D-Cyclohexylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane (or other suitable solvent)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid solution
Procedure:
-
Dissolution: Dissolve D-cyclohexylglycine in an aqueous solution of sodium bicarbonate.
-
Reaction: Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.
-
Incubation: Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar organic solvent like hexane (B92381) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or citric acid.
-
Extract the product into ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Diagram of the Synthesis Workflow for Boc-D-Chg-OH
Caption: Workflow for the synthesis of Boc-D-Chg-OH.
Spectroscopic Properties
The structural integrity of Boc-D-Chg-OH is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A proton NMR spectrum of Boc-D-Chg-OH would be expected to show characteristic signals for the protons of the tert-butyl group, the cyclohexyl ring, and the alpha-proton.
¹³C NMR: The carbon NMR spectrum provides evidence for all 13 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbons, the carbons of the Boc group, and the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-D-Chg-OH is characterized by absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch of the carboxylic acid |
| ~2930 and ~2850 | C-H stretch of the cyclohexyl and tert-butyl groups |
| ~1710 (strong) | C=O stretch of the carboxylic acid |
| ~1690 (strong) | C=O stretch of the carbamate (B1207046) (Boc group) |
| ~1160 | C-O stretch of the Boc group |
These are typical values for N-Boc protected amino acids and may vary slightly for Boc-D-Chg-OH.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Boc-D-Chg-OH. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or its sodium adduct [M+Na]⁺. Fragmentation of the molecular ion typically involves the loss of the Boc group or parts of it.
Expected Fragmentation Pattern:
-
Loss of tert-butyl group: [M - 56]⁺
-
Loss of isobutylene: [M - 56 + H]⁺
-
Loss of the entire Boc group: [M - 100]⁺
-
Decarboxylation: [M - 44]⁺
Applications in Peptide Synthesis
Boc-D-Chg-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy.
Experimental Protocol: Incorporation of Boc-D-Chg-OH in SPPS
1. Resin Preparation:
-
Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group.
-
Wash the resin with DCM and then neutralize with a solution of 10% diisopropylethylamine (DIEA) in DCM.
3. Coupling of Boc-D-Chg-OH:
-
Activate Boc-D-Chg-OH using a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Monitor the reaction completion using the Kaiser test.
4. Cleavage from Resin:
-
After synthesis completion, cleave the peptide from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), in the presence of a scavenger like anisole.
Diagram of the Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
Safety and Handling
Boc-D-Chg-OH is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements:
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place.[3]
This technical guide serves as a foundational resource for professionals working with Boc-D-Chg-OH. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-D- -cyclohexylglycine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Boc-alpha-Cyclohexyl-D-glycine | 70491-05-3 [amp.chemicalbook.com]
- 4. (2R)-2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid | C13H23NO4 | CID 7014890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]
